4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl-
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Overview
Description
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- is an organic compound belonging to the class of benzodioxins. This compound is characterized by a benzodioxin ring structure with a methanol group and three methyl groups attached. Benzodioxins are known for their diverse applications in medicinal, agricultural, and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . This method allows for the formation of the benzodioxin ring structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, catalyst recycling and solvent recovery are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzodioxin ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and substituted benzodioxin derivatives. These products have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- involves its interaction with specific molecular targets. The benzodioxin ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Another benzodioxin derivative with similar structural features but different functional groups.
4H-1,3-Benzodioxin-4-one: A compound with a ketone group instead of a methanol group.
5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol: A closely related compound with similar synthetic routes and applications.
Uniqueness
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
140875-58-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2,2,6-trimethyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-8-4-9(6-13)11-10(5-8)7-14-12(2,3)15-11/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
LTESAUAQOMBICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)(C)C |
Origin of Product |
United States |
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